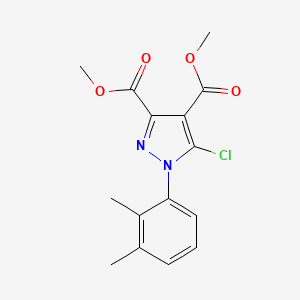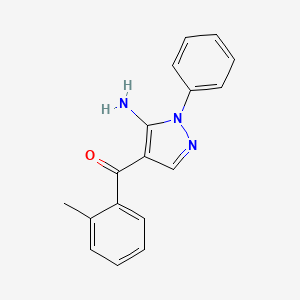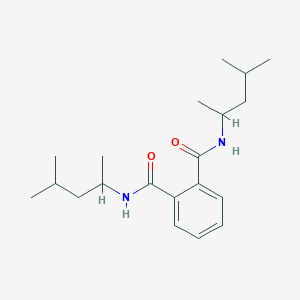![molecular formula C13H17ClN4O2S B12047838 4-Chloro-2-(methylthio)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B12047838.png)
4-Chloro-2-(methylthio)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(methylthio)-N-(3-(2-oxopyrrolidin-1-yl)propyl)pyrimidine-5-carboxamide, AldrichCPR, is a synthetic organic compound It is characterized by its pyrimidine core, which is substituted with a chloro group at the 4-position, a methylthio group at the 2-position, and a carboxamide group at the 5-position The carboxamide group is further substituted with a 3-(2-oxopyrrolidin-1-yl)propyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)-N-(3-(2-oxopyrrolidin-1-yl)propyl)pyrimidine-5-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chloro and Methylthio Groups: The chloro group can be introduced via chlorination using reagents such as thionyl chloride or phosphorus oxychloride. The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiolate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrimidine derivative with an appropriate amine under amide bond-forming conditions.
Attachment of the 3-(2-oxopyrrolidin-1-yl)propyl Moiety: This step involves the reaction of the carboxamide with 3-(2-oxopyrrolidin-1-yl)propylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Chloro-2-(methylthio)-N-(3-(2-oxopyrrolidin-1-yl)propyl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core and its substituents can interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-(methylthio)pyrimidine-5-carboxamide: Lacks the 3-(2-oxopyrrolidin-1-yl)propyl moiety.
2-(Methylthio)-N-(3-(2-oxopyrrolidin-1-yl)propyl)pyrimidine-5-carboxamide: Lacks the chloro group.
4-Chloro-N-(3-(2-oxopyrrolidin-1-yl)propyl)pyrimidine-5-carboxamide: Lacks the methylthio group.
Uniqueness
The presence of all three substituents (chloro, methylthio, and 3-(2-oxopyrrolidin-1-yl)propyl) in 4-Chloro-2-(methylthio)-N-(3-(2-oxopyrrolidin-1-yl)propyl)pyrimidine-5-carboxamide imparts unique chemical and biological properties, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C13H17ClN4O2S |
|---|---|
Poids moléculaire |
328.82 g/mol |
Nom IUPAC |
4-chloro-2-methylsulfanyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H17ClN4O2S/c1-21-13-16-8-9(11(14)17-13)12(20)15-5-3-7-18-6-2-4-10(18)19/h8H,2-7H2,1H3,(H,15,20) |
Clé InChI |
KILPQHNXSCOFBZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=N1)Cl)C(=O)NCCCN2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-Cyclopentyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12047764.png)

![N'~1~,N'~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide](/img/structure/B12047789.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12047797.png)




![3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12047831.png)


![1-allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12047852.png)

